molecular formula C9H16Cl2N4O B6208407 1-methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride CAS No. 2703781-75-1

1-methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride

Cat. No.: B6208407
CAS No.: 2703781-75-1
M. Wt: 267.2
InChI Key:
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Description

1-methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride is a heterocyclic compound that features a piperazine ring fused with a pyrazinone moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the piperazine ring is particularly noteworthy, as it is a common structural motif in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which allow for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their ability to produce high yields and their compatibility with various reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. This compound may exert its effects through binding to neurotransmitter receptors or inhibiting specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.

    Ranolazine: Another piperazine derivative used to treat chronic angina.

    Aripiprazole: An antipsychotic medication featuring a piperazine ring.

Uniqueness

1-methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride is unique due to its specific structural configuration, which combines the piperazine ring with a pyrazinone moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other piperazine derivatives .

Properties

CAS No.

2703781-75-1

Molecular Formula

C9H16Cl2N4O

Molecular Weight

267.2

Purity

95

Origin of Product

United States

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